hCAXII-IN-5

Description

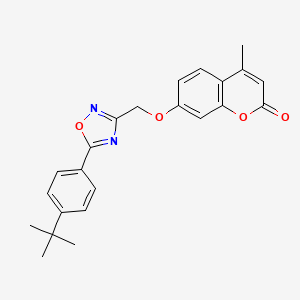

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

7-[[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C23H22N2O4/c1-14-11-21(26)28-19-12-17(9-10-18(14)19)27-13-20-24-22(29-25-20)15-5-7-16(8-6-15)23(2,3)4/h5-12H,13H2,1-4H3 |

InChI Key |

DFGYRSAGPYIEPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of hCAXII-IN-5: A Potent and Selective Inhibitor of Carbonic Anhydrase XII

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for hCAXII-IN-5, a potent and highly selective inhibitor of human carbonic anhydrase XII (hCAXII). hCAXII is a transmembrane enzyme that is overexpressed in various cancers, making it a promising target for anticancer therapies. This compound, also identified as compound 6o in the primary literature, has emerged from a series of coumarin-linked 1,2,4-oxadiazoles designed for selective inhibition of tumor-associated carbonic anhydrases.

Core Structure and Nomenclature

This compound belongs to a chemical series characterized by a coumarin scaffold linked to a 1,2,4-oxadiazole ring, which in turn is connected to a substituted phenyl group. The systematic exploration of substitutions on this core structure has elucidated key determinants of inhibitory potency and selectivity against hCAXII.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of this compound and its analogs is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. The following table summarizes the Kᵢ values for this compound against four human carbonic anhydrase isoforms, demonstrating its remarkable selectivity for hCAXII.[1][2][3]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound (6o) | >10000 | >10000 | 286.1 | 1.0 |

The data clearly indicates that this compound is a highly potent inhibitor of hCAXII with a Kᵢ value of 1.0 nM.[1][2][3] In contrast, its inhibitory activity against the cytosolic isoforms hCA I and hCA II is negligible (Kᵢ > 10000 nM), highlighting its exceptional selectivity.[1][2][3] The compound shows moderate activity against the tumor-associated isoform hCA IX (Kᵢ = 286.1 nM).[1][2][3]

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs is primarily achieved through a stopped-flow CO₂ hydrase assay . This method measures the enzyme-catalyzed hydration of carbon dioxide.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator in a stopped-flow instrument. The initial rates of the catalyzed reaction are measured in the presence and absence of the inhibitor.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

-

Inhibitor stock solutions (e.g., in DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

Procedure:

-

The assay is performed using a stopped-flow instrument.

-

One syringe of the instrument is loaded with the CO₂-saturated solution.

-

The other syringe is loaded with the buffer containing the CA enzyme, the pH indicator, and the inhibitor at varying concentrations.

-

The two solutions are rapidly mixed, and the subsequent change in absorbance of the pH indicator is monitored over time.

-

The initial velocity of the enzymatic reaction is calculated from the linear portion of the absorbance curve.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structural modifications on the coumarin-linked 1,2,4-oxadiazole scaffold and their impact on the inhibitory activity against hCAXII.

Caption: SAR of Coumarin-Linked 1,2,4-Oxadiazoles as hCAXII Inhibitors.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the design, synthesis, and biological evaluation of novel hCAXII inhibitors like this compound.

Caption: Workflow for the Development of Selective hCAXII Inhibitors.

References

Technical Guide: Synthesis and Chemical Properties of Carbonic Anhydrase XII Inhibitors

Disclaimer: The specific compound "hCAXII-IN-5" was not identified in the available literature. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of a representative class of human Carbonic Anhydrase XII (hCA XII) inhibitors, namely coumarin-based derivatives, which are extensively studied for their potential as anticancer agents.

Introduction to hCA XII and its Inhibition

Human Carbonic Anhydrase XII (hCA XII) is a zinc metalloenzyme that is overexpressed in various hypoxic solid tumors.[1][2][3] It plays a crucial role in regulating pH homeostasis in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][4][5] This enzymatic activity contributes to an acidic extracellular space and an alkaline intracellular environment, which promotes tumor progression, invasion, and metastasis.[2][3] Therefore, the selective inhibition of hCA XII is a promising therapeutic strategy for the development of novel anticancer drugs.[2][6][7] Coumarin derivatives have emerged as a significant class of hCA inhibitors, often exhibiting high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[2][8][9][10]

Synthesis of Coumarin-Based hCA XII Inhibitors

The synthesis of coumarin-based hCA XII inhibitors often involves the Pechmann condensation reaction to construct the core coumarin scaffold, followed by functionalization to introduce various substituents that can modulate the inhibitory activity and selectivity.[5]

General Synthetic Workflow

The following diagram illustrates a common synthetic route for preparing 4-arylcoumarin derivatives.

Caption: Synthetic workflow for coumarin-based hCA XII inhibitors.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-7-hydroxycoumarin

This protocol is a representative example based on the Pechmann condensation.[5]

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (96% w/v)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Deionized Water

Procedure:

-

To an ice-cold solution of resorcinol (1 mmol) in ethyl benzoylacetate (1 mmol), add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by pouring the mixture over crushed ice.

-

Dilute the mixture with deionized water (10 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-phenyl-7-hydroxycoumarin.

Chemical and Biological Properties

The inhibitory activity of coumarin derivatives against various hCA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[4][10][11] The inhibition constant (Kᵢ) is a quantitative measure of the inhibitor's potency.

Structure-Activity Relationships (SAR)

The following table summarizes the inhibitory activities of a selection of substituted coumarin derivatives against hCA IX and hCA XII, illustrating key structure-activity relationships.

| Compound ID | R¹ (at C4) | R² (at C7) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) | Selectivity (XII vs. IX) |

| 1 | Phenyl | -OH | >100 | 25.4 | - |

| 2 | 4-Methylphenyl | -OH | 33.7 | 8.8 | 3.8 |

| 3 | 2-Chlorophenyl | -OH | 19.1 | 64.9 | 0.3 |

| 4 | 4-Chlorophenyl | -OH | 80.7 | 39.7 | 2.0 |

| 5 | Naphthyl | -OH | 18.3 | 9.6 | 1.9 |

Data is compiled from representative studies.[8][9]

Key Observations:

-

The nature and position of the substituent on the 4-phenyl ring significantly influence both the potency and selectivity of inhibition.[8][9]

-

A methyl group at the 4-position of the phenyl ring (Compound 2) enhances selectivity for hCA XII.[9]

-

Halogen substitution can have varied effects depending on the position; for instance, a 2-chloro substituent (Compound 3) favors hCA IX inhibition, while a 4-chloro substituent (Compound 4) shows modest selectivity for hCA XII.[8]

-

Bulky aromatic groups like naphthyl (Compound 5) can lead to potent inhibition of both isoforms.[9]

Mechanism of Action and Signaling Pathway

hCA XII inhibitors exert their anticancer effect by disrupting the pH regulation in the tumor microenvironment.

Role of hCA XII in Tumor pH Regulation

The diagram below illustrates the role of hCA XII in maintaining a favorable pH for tumor cell survival and proliferation, and how its inhibition can counteract this.

Caption: Role of hCA XII in tumor pH regulation and the effect of inhibition.

By inhibiting hCA XII, these compounds prevent the acidification of the extracellular space, which in turn can suppress tumor cell invasion and proliferation.

Conclusion

While information on a specific molecule named "this compound" is not publicly available, the class of coumarin-based hCA XII inhibitors represents a promising area of research for the development of targeted anticancer therapies. The synthetic accessibility of the coumarin scaffold allows for extensive structural modifications to optimize potency and selectivity. Further investigation into the in vivo efficacy and pharmacokinetic properties of these inhibitors is warranted to translate their promising in vitro activity into clinical applications.

References

- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides [mdpi.com]

- 9. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

hCAXII-IN-5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document covers its chemical properties, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

This compound, also referred to as compound 6o in its primary publication, is a coumarin-linked 1,2,4-oxadiazole.

| Property | Value |

| CAS Number | 2414629-92-6 |

| Molecular Formula | C₁₈H₁₃NO₃ |

| Molecular Weight | 291.30 g/mol |

Quantitative Inhibitory Activity

This compound demonstrates high selectivity for the tumor-associated isoform hCAXII over other physiologically relevant carbonic anhydrase isoforms. The inhibitory constants (Ki) are summarized below.

| Isoform | Ki (nM) |

| hCAI | >10000 |

| hCAII | >10000 |

| hCAIX | 286.1 |

| hCAXII | 1.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from the preparation of key intermediates.

Step 1: Synthesis of 3-(Coumarin-7-yloxy)propanoic acid

A mixture of 7-hydroxycoumarin, and ethyl acrylate in the presence of a base is heated to yield the corresponding ester. Subsequent hydrolysis of the ester under basic conditions affords 3-(coumarin-7-yloxy)propanoic acid.

Step 2: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzimidamide

To a solution of 4-(trifluoromethyl)benzonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride is added, followed by the slow addition of an aqueous solution of anhydrous sodium carbonate.[1] The reaction mixture is stirred at 358 K for 5 hours.[1] After concentration under vacuum to remove some water, the resulting suspension is filtered. The solid obtained is washed with cold water and dried under vacuum to yield N'-hydroxy-4-(trifluoromethyl)benzimidamide.[1]

Step 3: Synthesis of this compound (7-(2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)ethoxy)coumarin)

3-(Coumarin-7-yloxy)propanoic acid and N'-hydroxy-4-(trifluoromethyl)benzimidamide are coupled using a suitable coupling agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF). The resulting intermediate undergoes intramolecular cyclization upon heating to form the 1,2,4-oxadiazole ring, yielding the final product, this compound.

Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay

The inhibitory activity of this compound against various hCA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a pH change in the reaction buffer. This pH change is monitored using a pH indicator dye.

Procedure:

-

Solution Preparation: Two main solutions are prepared: a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and the carbonic anhydrase enzyme at a specific concentration, and a CO₂-saturated solution. The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

-

Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument. The reaction is initiated upon mixing, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance change. The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Workflow

hCAXII Signaling Pathway in Cancer

hCAXII is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment. Its inhibition can impact several downstream signaling pathways involved in cancer progression, such as the p38 MAPK and NF-κB pathways.[2][3]

Experimental Workflow for this compound

The overall workflow for the development and evaluation of this compound encompasses chemical synthesis followed by comprehensive biological testing.

References

hCAXII-IN-5: A Selective Chemical Probe for Human Carbonic Anhydrase XII

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of cancers and is implicated in tumor growth, invasion, and metastasis. Its role in regulating pH in the tumor microenvironment makes it a compelling target for the development of novel anticancer therapeutics. hCAXII-IN-5, a coumarin-linked 1,2,4-oxadiazole, has emerged as a potent and highly selective inhibitor of hCAXII, making it an invaluable chemical probe for studying the biological functions of this enzyme and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its synthesis and characterization, and its effects on relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound against four human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data clearly demonstrates the remarkable selectivity of this compound for hCAXII over other isoforms, particularly the ubiquitous cytosolic isoforms hCAI and hCAII.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCAI/hCAXII) | Selectivity (hCAII/hCAXII) |

| This compound | >10000[1] | >10000[1] | 286.1[1] | 1.0[1] | >10000 | >10000 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a coumarin intermediate followed by its coupling to a substituted 1,2,4-oxadiazole moiety. The following is a representative protocol based on the synthesis of similar coumarin-linked 1,2,4-oxadiazoles.

Step 1: Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one This starting material can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid.

Step 2: Synthesis of ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate 7-hydroxy-4-methyl-2H-chromen-2-one is alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF.

Step 3: Synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide The ester from the previous step is reacted with hydrazine hydrate in a solvent like ethanol or methanol to yield the corresponding hydrazide.

Step 4: Synthesis of N'-hydroxy-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetimidamide The hydrazide is converted to an amidoxime. This can be a multi-step process or a one-pot reaction depending on the chosen synthetic route.

Step 5: Synthesis of 7-(((5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)methyl)-4-methyl-2H-chromen-2-one (this compound) The amidoxime from the previous step is cyclized with 4-(tert-butyl)benzoyl chloride in the presence of a suitable base and solvent to form the 1,2,4-oxadiazole ring and yield the final product.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase. The hydration of carbon dioxide to bicarbonate and a proton is monitored by a rapid change in pH, detected by a pH indicator.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)

-

This compound (dissolved in DMSO)

-

Tris buffer (e.g., 20 mM, pH 7.4)

-

Phenol red (or other suitable pH indicator)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the hCA enzyme in the Tris buffer containing the pH indicator.

-

Prepare serial dilutions of this compound in DMSO.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with an equal volume of CO2-saturated water.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

-

Repeat the measurement in the presence of different concentrations of this compound.

-

The initial rates of the reaction are calculated from the absorbance data.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line overexpressing hCAXII (e.g., HT-29)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Equipment for SDS-PAGE and Western blotting

-

Antibody specific for hCAXII

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble hCAXII at each temperature by SDS-PAGE and Western blotting using an anti-hCAXII antibody.

-

The temperature at which 50% of the protein is denatured (the melting temperature) is determined for both vehicle- and this compound-treated samples. A shift in the melting temperature upon drug treatment indicates target engagement.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the effect of hCAXII inhibition on downstream signaling pathways, such as p38 MAPK and NF-κB.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Primary antibodies against total and phosphorylated forms of p38 MAPK and components of the NF-κB pathway (e.g., p65, IκBα)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the changes in protein phosphorylation or expression levels.

Mandatory Visualization

References

Discovery and rationale for the development of hCAXII-IN-5

An In-Depth Technical Guide to the Discovery and Rationale for the Development of hCAXII-IN-5

Introduction

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation. It is one of 15 human α-carbonic anhydrase isoforms, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] While ubiquitously expressed isoforms like hCA I and II are critical for normal physiological functions, the expression of hCAXII is more restricted in healthy tissues but is significantly upregulated in various pathological conditions, most notably in hypoxic solid tumors.[2][3][4] This overexpression, driven by the hypoxia-inducible factor-1 (HIF-1), makes hCAXII a compelling target for cancer therapy.[4][5] The inhibitor, this compound, was developed as a potent and selective tool to target this enzyme, offering potential therapeutic applications.

Rationale for the Development of an hCAXII Inhibitor

The development of selective hCAXII inhibitors is predicated on the enzyme's multifaceted role in both normal physiology and disease, particularly in oncology.

Role of hCAXII in Cancer Progression

In the tumor microenvironment, high metabolic activity leads to the accumulation of acidic byproducts, creating a state of extracellular acidosis. To survive and proliferate in these harsh conditions, cancer cells must maintain a neutral or slightly alkaline intracellular pH (pHi). Transmembrane CAs, particularly hCAIX and hCAXII, are pivotal in this process.[3] By catalyzing the hydration of extracellular CO2, they contribute to the production of protons, further acidifying the extracellular space while facilitating the transport of bicarbonate ions to regulate pHi. This pH gradient promotes tumor invasion, metastasis, and resistance to therapy.[3][6] Therefore, inhibiting hCAXII is a promising strategy to disrupt pH regulation in cancer cells, leading to apoptosis and reduced metastatic potential.

Involvement in Cellular Signaling Pathways

hCAXII is implicated in several key signaling pathways that are often dysregulated in cancer:

-

Hypoxia-Inducible Factor (HIF-1) Pathway: The expression of hCAXII is strongly induced by hypoxia, a common feature of solid tumors, through the activation of the HIF-1 transcription factor.[4][5] This positions hCAXII as a key component of the cellular response to hypoxic stress.

-

Hedgehog (Hh) Signaling Pathway: Studies have revealed crosstalk between the Hedgehog pathway and hCAXII. Pharmacological or genetic inhibition of key Hh pathway components, such as SMO and GLI1, has been shown to decrease the expression of CAXII in cancer cell lines.[7] A potential feedback loop may also exist, as the knockout of CAXII has been observed to increase the expression of the Sonic hedgehog (Shh) ligand.[8]

-

NF-κB Signaling Pathway: Evidence suggests that CAXII may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival.[9]

The Need for Isoform Selectivity

A significant challenge in developing carbonic anhydrase inhibitors (CAIs) is achieving selectivity for the target isoform over the highly abundant, off-target isoforms hCA I and hCA II.[4] Non-selective inhibition can lead to undesirable side effects due to the critical roles of hCA I and II in normal physiological processes. Therefore, the development of this compound, which demonstrates high selectivity for hCAXII, represents a significant advancement in the field.

Discovery and Inhibitory Profile of this compound

This compound, also identified as compound 6o in the scientific literature, is a potent and highly selective inhibitor of human carbonic anhydrase XII.[10] Its discovery was the result of a targeted drug design, synthesis, and biological evaluation campaign aimed at identifying novel coumarin-linked 1,2,4-oxadiazoles with high affinity and selectivity for tumor-associated CA isoforms.[10]

Quantitative Data: Inhibitory Profile

The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase isoforms. The data, presented as inhibition constants (Ki), demonstrate its exceptional potency and selectivity for hCAXII.

| Compound | Ki (nM) vs hCAI | Ki (nM) vs hCAII | Ki (nM) vs hCAIX | Ki (nM) vs hCAXII |

| This compound | >10,000 | >10,000 | 286.1 | 1.0 |

Data sourced from MedchemExpress, citing Thacker PS, et al. 2020.[10]

As shown in the table, this compound exhibits a Ki value of 1.0 nM against its target, hCAXII. In contrast, its inhibitory activity against the off-target cytosolic isoforms hCAI and hCAII is negligible (Ki > 10,000 nM). The compound is also approximately 286-fold more selective for hCAXII over the closely related tumor-associated isoform, hCAIX.

Experimental Protocols

The determination of the inhibition constants (Ki) for this compound was performed using a standard and widely accepted method for measuring carbonic anhydrase activity.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change that occurs during the enzyme-catalyzed hydration of CO₂. The rate of this reaction is determined by observing the change in absorbance of a pH indicator over a very short time scale. An inhibitor's potency is quantified by measuring how its presence reduces the initial rate of the reaction.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are purified. Stock solutions of this compound and reference inhibitors are prepared, typically in a water/DMSO mixture.

-

Assay Buffer: A buffer of appropriate pH (e.g., TRIS), containing a pH indicator (e.g., p-nitrophenol) and a salt (e.g., Na₂SO₄) to maintain ionic strength, is prepared.

-

Reaction Measurement: The assay is performed on a stopped-flow instrument. Equal volumes of the enzyme solution (pre-incubated with varying concentrations of the inhibitor) and a CO₂-saturated solution are rapidly mixed.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored spectrophotometrically (e.g., at 400 nm) for a few seconds immediately following the mixing. The initial linear portion of the absorbance curve corresponds to the initial velocity (V₀) of the enzyme-catalyzed reaction.

-

Data Analysis:

-

The catalytic rates are calculated from the slopes of the absorbance change over time.

-

The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme.[11][12]

-

Conclusion

This compound is a landmark inhibitor, characterized by its outstanding potency and selectivity for the tumor-associated enzyme hCAXII. The rationale for its development is firmly rooted in the critical role of hCAXII in promoting cancer cell survival and progression by regulating pH in the hypoxic tumor microenvironment. The detailed characterization of its inhibitory profile provides a valuable pharmacological tool for researchers investigating the complex biology of hCAXII and its associated signaling pathways. Furthermore, the high selectivity of this compound minimizes the potential for off-target effects, establishing it as a promising lead compound for the development of novel and targeted anticancer therapies.

References

- 1. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase XII expression is linked to suppression of Sonic hedgehog ligand expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of hCAXII-IN-5 Docking to Human Carbonic Anhydrase XII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the docking of a hypothetical inhibitor, IN-5, to human carbonic anhydrase XII (hCAXII). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, data interpretation, and visualization of protein-ligand interactions in the context of drug discovery.

Introduction to Human Carbonic Anhydrase XII (hCAXII)

Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation.[1][2] It is overexpressed in various tumors, making it a significant target for cancer therapy.[1][2][3] The enzyme's active site contains a zinc ion coordinated by three histidine residues, which is essential for its catalytic activity.[4][5] Inhibition of hCAXII can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[1] In silico modeling, particularly molecular docking, is a powerful tool for identifying and optimizing potential inhibitors of hCAXII.[6][7]

Experimental Protocols: Molecular Docking of hCAXII-IN-5

This section outlines a detailed protocol for the molecular docking of the hypothetical inhibitor IN-5 to the hCAXII active site. This protocol is based on established methodologies for docking studies of carbonic anhydrase inhibitors.[6][8][9]

Software and Tools

-

Molecular Graphics and Modeling: PyMOL, Chimera, or Maestro

-

Docking Software: AutoDock Vina, Glide, or GOLD

-

Ligand Preparation: ChemDraw, Avogadro, or LigPrep

-

Interaction Analysis: LigPlot+, PoseView, or Protein-Ligand Interaction Profiler (PLIP)[10][11]

Protein Preparation

-

Obtain Crystal Structure: Download the X-ray crystal structure of hCAXII from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 1JD0, 8CO3, and 9R0U.[6][12][13] For this protocol, we will use PDB ID: 1JD0.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a force field such as CHARMM or AMBER.

-

The zinc ion in the active site is critical and must be retained with its appropriate coordination geometry.[4][5]

-

Ligand Preparation (IN-5)

-

3D Structure Generation: Draw the 2D structure of the hypothetical inhibitor IN-5, a sulfonamide derivative, and convert it to a 3D structure using software like ChemDraw or Avogadro.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds for the ligand.

Molecular Docking Simulation

-

Grid Box Definition: Define a grid box that encompasses the active site of hCAXII. The grid box should be centered on the catalytic zinc ion and large enough to allow the ligand to move and rotate freely.

-

Docking Execution: Run the molecular docking simulation using software like AutoDock Vina. The software will explore various possible conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.[8][14]

-

Pose Selection: The output will be a set of docked poses (conformations) of the ligand, each with a corresponding binding affinity score. The pose with the best score (typically the lowest binding energy) is usually considered the most probable binding mode.[10][15]

Data Presentation and Analysis

The results of the docking simulation are analyzed to understand the binding affinity and the nature of the interactions between the inhibitor and the protein.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the docking of IN-5 and a known hCAXII inhibitor, Acetazolamide (AAZ), for comparison.

| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Number of Hydrogen Bonds | Interacting Residues (Hydrogen Bonds) | Hydrophobic Interactions (Residues) |

| IN-5 | -9.8 | 15.5 | 3 | Gln92, Thr199, Thr200 | Val121, Leu198, Pro201, Pro202 |

| Acetazolamide (AAZ) | -7.5 | 250.0[6] | 2 | Gln92, Thr199 | Val121, Leu198 |

Note: The data for IN-5 is hypothetical and for illustrative purposes only.

Analysis of Interactions

A thorough analysis of the protein-ligand interactions is crucial for understanding the binding mechanism.[10][16]

-

Coordination with Zinc: A key interaction for many hCA inhibitors is the coordination of the sulfonamide group with the active site zinc ion.[2][4]

-

Hydrogen Bonds: Hydrogen bonds between the inhibitor and amino acid residues in the active site, such as Gln92, Thr199, and Thr200, significantly contribute to the binding affinity.[17]

-

Hydrophobic Interactions: Hydrophobic interactions with residues like Val121, Leu198, and Pro201 help to anchor the inhibitor in the active site.[11]

-

Pi-Pi Stacking: If the inhibitor contains aromatic rings, pi-pi stacking interactions with aromatic residues like His94 can also be important.

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the resulting interactions is essential for communicating the results effectively.

Caption: Molecular docking workflow for this compound.

Caption: Key interactions between IN-5 and hCAXII.

Conclusion

This technical guide has detailed a comprehensive in silico approach for modeling the docking of a hypothetical inhibitor, IN-5, to human carbonic anhydrase XII. By following the outlined experimental protocols, researchers can effectively predict the binding modes and affinities of potential inhibitors. The subsequent analysis of these interactions provides valuable insights for the structure-based design and optimization of novel and selective hCAXII inhibitors for therapeutic applications. The use of visualization tools is paramount for the clear and concise communication of these complex molecular interactions.

References

- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stm.bookpi.org [stm.bookpi.org]

- 6. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Analyze protein-ligand interactions of docking-based virtual screening results | by Lan Vu | Medium [medium.com]

- 17. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Human carbonic anhydrase II (hCAII) is a ubiquitous isoform, while hCAXII is a transmembrane isoform often overexpressed in various cancers, making it a key therapeutic target.[3][4] The stopped-flow spectrophotometry technique is a powerful method for studying the kinetics of rapid enzymatic reactions, such as the CO2 hydration catalyzed by CAs.[5][6][7] This application note provides a detailed protocol for performing a stopped-flow CO2 hydration assay to determine the inhibitory activity of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrases. The assay monitors the change in pH resulting from the enzymatic reaction using a pH indicator.

Principle of the Assay

The stopped-flow assay rapidly mixes two solutions: one containing the enzyme (hCAXII) and a pH indicator in a buffer, and the other containing CO2-saturated water. The enzymatic hydration of CO2 produces protons, causing a decrease in the pH of the solution. This pH change is monitored by observing the absorbance change of a pH indicator, such as phenol red, at a specific wavelength.[8] The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various concentrations of the inhibitor (this compound), the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

-

Recombinant human Carbonic Anhydrase II (hCAII)

-

This compound (or a similar selective inhibitor)

-

CO2 gas, high purity

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., 100 µM Phenol Red)

-

Deionized water

-

Ice

Equipment

-

Stopped-flow spectrophotometer

-

Cuvettes compatible with the stopped-flow instrument

-

Gas-tight syringes

-

Thermostated water bath or circulator

-

pH meter

Experimental Protocols

Preparation of Solutions

-

CO2-Saturated Water (Substrate Solution):

-

Place a known volume of deionized water in a sealed container and chill on ice for at least 30 minutes.

-

Bubble high-purity CO2 gas through the chilled water for at least 30 minutes to ensure saturation.[8]

-

Keep the CO2-saturated water on ice to maintain saturation. The concentration of CO2 in saturated water at 4°C is approximately 77 mM.

-

-

Enzyme and Indicator Solution (Enzyme Solution):

-

Prepare a stock solution of recombinant hCAII in the desired buffer. The final concentration in the assay will typically be in the nanomolar range.

-

Prepare a stock solution of the pH indicator (e.g., 1 mM Phenol Red in water).

-

On the day of the experiment, prepare the final enzyme/indicator solution by diluting the enzyme and indicator stock solutions in the assay buffer. A typical final concentration for Phenol Red is 100 µM.[8]

-

-

Inhibitor Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

-

Stopped-Flow Measurement

-

Instrument Setup:

-

Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

-

Set the observation wavelength for the chosen pH indicator (e.g., 570 nm for Phenol Red at pH 8.3).[8]

-

Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).

-

-

Loading the Syringes:

-

Load one syringe of the stopped-flow instrument with the CO2-saturated water (Syringe A).

-

Load the other syringe with the enzyme and indicator solution (Syringe B). For inhibition studies, pre-incubate the enzyme with the desired concentration of this compound for a specified time (e.g., 15 minutes) at room temperature before loading into the syringe.

-

-

Data Acquisition:

-

Perform a "push" to mix the two solutions in the observation cell. This initiates the reaction.

-

Record the change in absorbance over time. The initial, rapid phase of the absorbance change corresponds to the enzyme-catalyzed reaction.

-

Collect data for a sufficient duration to observe the initial linear phase of the reaction.

-

For each inhibitor concentration, perform multiple measurements (e.g., 3-5 shots) and average the results.

-

-

Control Measurements:

-

Uncatalyzed Reaction: Measure the rate of CO2 hydration in the absence of the enzyme to determine the background rate.

-

No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity.

-

Data Analysis

-

Determine Initial Rates:

-

From the kinetic traces (absorbance vs. time), determine the initial velocity (v₀) of the reaction by fitting the initial linear portion of the curve.

-

The initial rate is calculated from the slope of this linear phase.

-

-

Calculate Percent Inhibition:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] * 100

-

-

Determine IC50 or Ki:

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software such as Prism or Origin.

-

Data Presentation

The inhibitory activity of this compound against hCAII and hCAXII can be summarized in a table for clear comparison.

| Enzyme | Inhibitor | IC50 (nM) |

| hCAII | This compound | 42.9 |

| hCAXII | This compound | 6.7 |

Note: The IC50 values are based on data for "Carbonic anhydrase inhibitor 5", which is presumed to be identical or structurally very similar to this compound.[9][10]

Visualizations

Caption: A flowchart of the stopped-flow CO2 hydration assay.

Caption: The catalytic mechanism of carbonic anhydrase.

Caption: The mechanism of carbonic anhydrase inhibition.

References

- 1. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stopped-flow - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Carbonic anhydrase inhibitor 5 - Immunomart [immunomart.org]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for hCAXII-IN-5 in Cancer Research

Introduction

hCAXII-IN-5, identified as compound 6o in the primary literature, is a potent and highly selective inhibitor of human carbonic anhydrase XII (hCAXII).[1] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] The isoforms hCAIX and hCAXII are transmembrane enzymes that are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[2][5][6][7] This acidic microenvironment is largely a consequence of the metabolic shift of cancer cells towards glycolysis, even in the presence of oxygen (the Warburg effect). The resulting production of lactic acid and protons necessitates efficient pH regulation for cancer cell survival, a role in which hCAIX and hCAXII are pivotal.[5][8]

Selective inhibition of these tumor-associated CAs is a promising therapeutic strategy in oncology. This compound, a coumarin-linked 1,2,4-oxadiazole, has demonstrated exceptional selectivity for hCAXII over other isoforms, making it a valuable tool for investigating the specific role of hCAXII in cancer biology and for the development of novel anti-cancer therapeutics.[1]

These application notes provide a summary of the in vitro inhibitory activity of this compound and detailed protocols for its use in cell-based assays relevant to cancer research.

Data Presentation

The inhibitory activity of this compound and a reference compound, Acetazolamide (AAZ), against four key human carbonic anhydrase isoforms is summarized below. This data is extracted from the primary study by Thacker et al. (2020).

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound (6o) | >10000 | >10000 | 286.1 | 1.0 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Table 1: In vitro inhibitory activity (Ki) of this compound and Acetazolamide against human carbonic anhydrase isoforms I, II, IX, and XII. Data from Thacker PS, et al. Bioorg Chem. 2020;98:103739.

Signaling Pathways and Experimental Workflow

Signaling Pathway of hCAXII in Cancer Progression

The following diagram illustrates the role of hCAXII in the tumor microenvironment and its impact on signaling pathways that promote cancer cell survival and invasion. Inhibition of hCAXII by this compound disrupts this process.

Caption: Role of hCAXII in cancer and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line that overexpresses hCAXII.

References

- 1. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

Calculating the Ki of hCAXII-IN-5 for different CA isoforms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the inhibition of various human carbonic anhydrase (hCA) isoforms by hCAXII-IN-5, a potent and selective inhibitor of hCA XII. The following sections include quantitative data on its inhibitory activity, a comprehensive experimental protocol for determining inhibitor constants, and diagrams illustrating the experimental workflow and a relevant signaling pathway.

Data Presentation: Inhibitory Activity of this compound

This compound (also known as compound 6o) demonstrates high selectivity for the tumor-associated isoform hCA XII. Its inhibitory constants (Ki) against a panel of four human carbonic anhydrase isoforms are summarized in the table below. The data indicates that this compound is a highly potent inhibitor of hCA XII, with significantly lower activity against hCA IX and negligible inhibition of the cytosolic isoforms hCA I and hCA II.

| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity vs. hCA XII |

| hCA I | >10000 | >10000-fold |

| hCA II | >10000 | >10000-fold |

| hCA IX | 286.1 | 286.1-fold |

| hCA XII | 1.0 | 1-fold |

Data sourced from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.

Experimental Protocols

The determination of the inhibition constant (Ki) for this compound against different CA isoforms is performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Protocol: Determination of Carbonic Anhydrase Inhibition by a Stopped-Flow CO₂ Hydrase Assay

1. Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Ki) is then calculated from the effect of different inhibitor concentrations on the enzyme's activity.

2. Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

-

This compound (or other inhibitor of interest)

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM HEPES or Trizma base, pH 7.4)

-

pH indicator solution (e.g., p-nitrophenol, phenol red)

-

Acetazolamide (as a standard inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Stopped-flow spectrophotometer

3. Enzyme and Inhibitor Preparation:

-

Reconstitute recombinant hCA isoforms in the appropriate buffer to a final concentration of 1-2 µM. Store on ice.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay.

4. Assay Procedure:

-

Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).

-

Equilibrate the instrument and all solutions to the desired temperature (typically 25°C).

-

In one syringe of the stopped-flow apparatus, load the enzyme solution (at a final concentration in the low nanomolar range, e.g., 2-10 nM) and the inhibitor at various concentrations in the assay buffer containing the pH indicator.

-

In the second syringe, load the CO₂-saturated water (substrate).

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time for a few seconds. The initial, linear phase of the reaction is used to determine the initial velocity.

-

Repeat the measurement for each inhibitor concentration, including a control with no inhibitor.

-

Perform a control experiment with a known inhibitor like acetazolamide to validate the assay.

5. Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [S]/Km)

-

Where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme with the substrate. For this assay, the Km of CO₂ for each CA isoform should be determined separately or obtained from the literature.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the Ki of this compound.

Carbonic Anhydrase XII in Cancer Signaling

Carbonic anhydrase XII (CAXII) is overexpressed in various cancers and plays a crucial role in regulating pH homeostasis of the tumor microenvironment. Its activity is implicated in several signaling pathways that promote tumor progression. A simplified representation of some of these pathways is shown below. Inhibition of CAXII by molecules like this compound can disrupt these signaling cascades.

Caption: Simplified signaling pathways involving Carbonic Anhydrase XII.

Application Notes and Protocols for Studying Hypoxia in Cancer Cell Lines Using hCAXII-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), for investigating the role of this enzyme in cancer cell biology under hypoxic conditions. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental conditions.

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. Cancer cells adapt to hypoxic stress by upregulating various proteins, including the membrane-bound enzyme carbonic anhydrase XII (CAXII). CAXII, a zinc metalloenzyme, is transcriptionally regulated by the hypoxia-inducible factor-1α (HIF-1α). It plays a crucial role in maintaining intracellular pH (pHi) homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] This enzymatic activity helps cancer cells to counteract the acidic microenvironment resulting from increased glycolysis, thereby promoting their survival and proliferation.[1][2]

This compound is a potent and highly selective inhibitor of hCAXII, making it a valuable tool for elucidating the specific functions of this enzyme in cancer biology. Its high selectivity for CAXII over other carbonic anhydrase isoforms, such as the ubiquitous hCA I and hCA II, allows for targeted investigation of CAXII's role in hypoxia-driven cancer cell pathophysiology.[3][4]

This compound: Biochemical Profile

This compound, also referred to as compound 6o in the primary literature, is a coumarin-linked 1,2,4-oxadiazole derivative.[4] Its inhibitory activity against four key human carbonic anhydrase isoforms has been determined through in vitro enzymatic assays.

| Isoform | Ki (nM) | Selectivity vs. hCAXII |

| hCA I | >10000 | >10000-fold |

| hCA II | >10000 | >10000-fold |

| hCA IX | 286.1 | ~286-fold |

| hCAXII | 1.0 | - |

| Data sourced from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.[4] |

Signaling Pathway

The regulation of CAXII expression under hypoxic conditions is primarily mediated by the HIF-1α signaling pathway. The following diagram illustrates this key signaling cascade.

Caption: Hypoxia-induced stabilization of HIF-1α leads to the transcription of the CA12 gene and subsequent CAXII protein expression, which promotes cancer cell survival by regulating intracellular pH. This compound directly inhibits CAXII activity.

Experimental Protocols

Note: Specific concentrations and incubation times for this compound in cell-based assays have not been extensively reported in the public domain. Therefore, the following protocols are general guidelines and should be optimized for your specific cancer cell line and experimental setup. A good starting point for concentration ranges can be derived from the Ki value, typically exploring concentrations from 1 nM to 1 µM.

Induction of Hypoxia in Cell Culture

Objective: To create a hypoxic environment for cancer cell lines to induce the expression of hypoxia-related proteins like HIF-1α and CAXII.

Workflow:

Caption: General workflow for inducing hypoxia in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile culture plates/flasks

-

Hypoxia chamber and gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) OR Chemical inducer of hypoxia (e.g., Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG))

-

This compound (stock solution prepared in a suitable solvent like DMSO)

Protocol:

-

Seed cancer cells in appropriate culture vessels and allow them to adhere overnight.

-

For Hypoxic Chamber:

-

Place the culture vessels inside a modular hypoxia chamber.

-

Flush the chamber with the hypoxic gas mixture according to the manufacturer's instructions to achieve the desired oxygen concentration (typically 1-2% O₂).

-

Seal the chamber and place it in a standard cell culture incubator at 37°C.

-

-

For Chemical Induction:

-

Prepare a stock solution of a chemical hypoxia-mimetic agent (e.g., 100 mM CoCl₂ in sterile water).

-

Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100-150 µM for CoCl₂).

-

Replace the medium in the culture vessels with the medium containing the chemical inducer.

-

Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂).

-

-

Add this compound at various concentrations to the culture medium at the beginning of or during the hypoxic incubation period.

-

Incubate for the desired duration (e.g., 6, 12, 24, or 48 hours).

-

Harvest the cells for downstream applications.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells under normoxic and hypoxic conditions.

Materials:

-

Cancer cells cultured under normoxic and hypoxic conditions, treated with a range of this compound concentrations.

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1/resazurin reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Plate reader

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach.

-

Treat the cells with a serial dilution of this compound under both normoxic and hypoxic conditions for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for HIF-1α and CAXII

Objective: To determine the effect of this compound on the protein expression levels of HIF-1α and CAXII in cancer cells under hypoxia.

Materials:

-

Cell lysates from normoxic and hypoxic cells treated with this compound.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HIF-1α, anti-CAXII, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Intracellular pH (pHi) Measurement

Objective: To measure the effect of this compound on the intracellular pH of cancer cells under hypoxic conditions.

Materials:

-

Cancer cells grown on glass-bottom dishes or black-walled microplates.

-

pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microscope or plate reader with appropriate filters.

Protocol:

-

Culture cells under hypoxic conditions with and without this compound.

-

Load the cells with a pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity at two different excitation wavelengths (for ratiometric dyes like BCECF) or emission wavelengths.

-

Generate a calibration curve using buffers of known pH in the presence of a protonophore (e.g., nigericin) to convert the fluorescence ratio to pHi values.

-

Compare the pHi of cells treated with this compound to that of untreated control cells.

Data Interpretation

-

Cell Viability: A decrease in the IC50 value of this compound under hypoxic conditions compared to normoxic conditions would suggest that the inhibitor's cytotoxic effect is dependent on the hypoxic state and likely mediated through the inhibition of CAXII.

-

Western Blot: Successful induction of hypoxia should show a clear increase in HIF-1α and CAXII protein levels. Treatment with an effective concentration of this compound is not expected to directly alter the expression levels of HIF-1α or CAXII but will inhibit the enzymatic function of CAXII.

-

Intracellular pH: Inhibition of CAXII by this compound in hypoxic cancer cells is expected to lead to a decrease in intracellular pH (acidification) due to the reduced ability of the cells to extrude protons.

By employing these protocols and the highly selective inhibitor this compound, researchers can gain valuable insights into the critical role of CAXII in the adaptation of cancer cells to the hypoxic tumor microenvironment, potentially paving the way for the development of novel anticancer therapies.

References

Application Notes and Protocols for hCAXII-IN-5 Treatment in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in three-dimensional (3D) tumor spheroid models.

Introduction

Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors.[1][2] Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, a hallmark of cancer that promotes tumor progression, invasion, and resistance to therapy.[3][4] Consequently, selective inhibition of hCAXII presents a promising therapeutic strategy in oncology.

This compound, also known as compound 6o, is a coumarin-linked 1,2,4-oxadiazole that has been identified as a highly potent and selective inhibitor of hCAXII.[3][5] Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex architecture, cell-cell interactions, and physiological gradients of in vivo tumors compared to traditional 2D cell cultures.[6][7] This document outlines protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.

This compound: In Vitro Inhibitory Activity

This compound has demonstrated high selectivity for the tumor-associated isoform hCAXII over other cytosolic and membrane-bound carbonic anhydrases. The inhibitory constants (Ki) are summarized in the table below.

| Isoform | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Selectivity vs. hCA IX |

| hCA I | >10000 | - | - | - |

| hCA II | >10000 | - | - | - |

| hCA IX | 286.1 | >35-fold | >35-fold | - |

| hCA XII | 1.0 | >10000-fold | >10000-fold | 286-fold |

| Data from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.[3][5] |

Experimental Protocols

The following protocols provide a framework for assessing the anti-tumor effects of this compound in 3D tumor spheroid models. These protocols are based on established methodologies for testing carbonic anhydrase inhibitors in 3D cultures and may require optimization for specific cell lines and experimental conditions.[8][9][10]

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well ultra-low attachment (ULA) round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.

-

Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 2-4 days.

Figure 1. Workflow for 3D tumor spheroid formation.

Protocol 2: this compound Treatment of Tumor Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

-

Pre-formed tumor spheroids in a 96-well ULA plate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Vehicle control (DMSO)

Procedure:

-

On day 3 or 4 post-seeding, when spheroids have reached a diameter of approximately 300-500 µm, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the respective concentration of this compound or vehicle.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Monitor spheroid morphology and size daily using an inverted microscope.

Figure 2. Workflow for this compound treatment of spheroids.

Protocol 3: Spheroid Viability and Morphology Assessment

This protocol describes methods to evaluate the effect of this compound on spheroid viability and morphology.

3.1 Spheroid Size Measurement

Materials:

-

Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

-

Capture brightfield images of the spheroids at different time points during the treatment.

-

Measure the major and minor diameters of each spheroid.

-

Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)2.

-

Normalize the volume of treated spheroids to the vehicle-treated control spheroids.

3.2 Cell Viability Staining (Live/Dead Assay)

Materials:

-

Calcein-AM (for live cells)

-

Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cells)

-

Fluorescence microscope

Procedure:

-

At the end of the treatment period, add Calcein-AM (final concentration 2 µM) and EthD-1 (final concentration 4 µM) to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Image the spheroids using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

-

Quantify the fluorescent area or intensity for each channel using image analysis software.

3.3 ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)

Materials:

-

CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Expected Results and Data Presentation

The treatment of 3D tumor spheroids with effective concentrations of this compound is expected to result in a dose-dependent decrease in spheroid size and viability. The quantitative data should be summarized in tables for clear comparison.

Table 2: Effect of this compound on Spheroid Volume (Hypothetical Data)

| Concentration (µM) | Mean Spheroid Volume (mm³) ± SD | % Inhibition of Growth |

| Vehicle (0) | 1.5 ± 0.2 | 0 |

| 1 | 1.3 ± 0.15 | 13.3 |

| 10 | 0.9 ± 0.1 | 40.0 |

| 50 | 0.5 ± 0.08 | 66.7 |

| 100 | 0.3 ± 0.05 | 80.0 |

Table 3: Effect of this compound on Spheroid Viability (ATP Assay - Hypothetical Data)

| Concentration (µM) | Luminescence (RLU) ± SD | % Viability |

| Vehicle (0) | 85000 ± 5000 | 100 |

| 1 | 78000 ± 4500 | 91.8 |

| 10 | 55000 ± 3000 | 64.7 |

| 50 | 25000 ± 2000 | 29.4 |

| 100 | 12000 ± 1500 | 14.1 |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of carbonic anhydrase XII, leading to a disruption of pH regulation in the tumor microenvironment. This can induce intracellular acidosis and inhibit tumor cell proliferation and survival.

Figure 3. hCAXII signaling pathway and point of inhibition.

Disclaimer: The provided protocols and hypothetical data are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and research questions. The antiproliferative and cytotoxic effects of this compound in 3D tumor spheroids have not yet been published and require experimental validation.

References

- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]